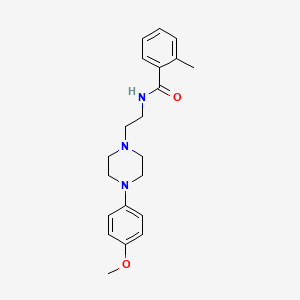

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

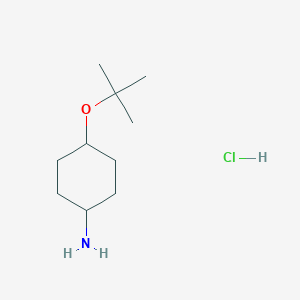

“N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-methylbenzamide” is a chemical compound. Its molecular formula is CHNO . It is related to the class of compounds known as piperazines, which are commonly found in pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of compounds similar to “this compound” involves a series of reactions. For instance, the synthesis of pyridazinones containing the (4-methoxyphenyl)piperazine moiety involved a six-step reaction . The nucleophilic substitution reaction of 3,6-dichloropyridazine and 1-(4-methoxyphenyl)piperazine was the starting point .Molecular Structure Analysis

The molecular structure of “this compound” and similar compounds has been elucidated using various techniques such as HRMS, IR, 1H and 13C NMR experiments .Chemical Reactions Analysis

The chemical reactions involving “this compound” and similar compounds are complex. For example, the co-crystallization of N-(4-methoxyphenyl)piperazine and 4-methylbenzoic acid yielded a 1:1 salt .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” and similar compounds are determined using various techniques. For instance, the structure of the product was characterized with 1H NMR, 13C NMR and HRMS .Aplicaciones Científicas De Investigación

Radiolabeled Antagonists for PET Imaging

Research has shown that derivatives of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-methylbenzamide, specifically radiolabeled antagonists like [18F]p-MPPF, are utilized in studying the serotonergic neurotransmission with positron emission tomography (PET) imaging. These compounds have been pivotal in understanding the 5-HT1A receptor dynamics in various animal models and humans, indicating their value in neuroscientific research and their potential in diagnosing and understanding neurological disorders (Plenevaux et al., 2000).

Study on Dopamine D(4) Receptor Ligands

Further investigations into the structural derivatives of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3-methoxybenzamide have been conducted to examine their binding affinity and selectivity towards dopamine D(4) receptors. These studies have led to insights into the modification impacts on ligand-receptor interactions, providing a foundation for the development of selective receptor ligands with potential therapeutic applications (Perrone et al., 2000).

Antimicrobial Activities of Derivatives

Synthesis and testing of new derivatives for antimicrobial properties have revealed that compounds related to this compound exhibit significant activity against various microorganisms. These findings underscore the potential of such compounds in developing new antimicrobial agents, addressing the growing concern over antibiotic resistance (Bektaş et al., 2007).

PET Imaging Agents for Brain Studies

Derivatives of this compound, particularly those labeled with radioactive isotopes like [18F], have been explored as potential brain imaging agents for PET. These compounds exhibit promising characteristics, such as the ability to cross the blood-brain barrier and target specific neurological receptors, offering tools for diagnosing and studying various brain conditions (Mou et al., 2009).

Sigma Receptor Scintigraphy in Cancer Detection

Research has explored the use of N-(2-(1'-piperidinyl)ethyl)-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) in sigma receptor scintigraphy for visualizing primary breast tumors. The preferential binding of benzamides to sigma receptors, which are overexpressed in breast cancer cells, highlights the potential of such compounds in noninvasive cancer diagnostics (Caveliers et al., 2002).

Mecanismo De Acción

Target of Action

The compound N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-methylbenzamide has been found to interact with alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

This compound interacts with its targets, the alpha1-adrenergic receptors, leading to a series of biochemical reactions. The compound shows alpha1-adrenergic affinity in the range from 22 nM to 250 nM

Biochemical Pathways

The primary function of alpha1-adrenergic receptors, the targets of this compound, is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . The compound’s interaction with these receptors can affect these pathways and their downstream effects.

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, play a crucial role in its bioavailability. In silico docking and molecular dynamics simulations, along with ADME calculations, have identified promising lead compounds . .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its interaction with alpha1-adrenergic receptors. This interaction can lead to a series of biochemical reactions, potentially affecting the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Safety and Hazards

The safety and hazards associated with “N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-methylbenzamide” and similar compounds are important considerations. For example, “4-[4-(4-methoxyphenyl)piperazin-1-yl]aniline” has hazard statements H302, H312, H332 and precautionary statements P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, P501 .

Direcciones Futuras

The future directions for research on “N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-methylbenzamide” and similar compounds are promising. For instance, compounds with alpha1-adrenergic affinity in the range from 22 nM to 250 nM have been identified as promising lead compounds for further investigation as potential alpha1-adrenergic receptor antagonists .

Propiedades

IUPAC Name |

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O2/c1-17-5-3-4-6-20(17)21(25)22-11-12-23-13-15-24(16-14-23)18-7-9-19(26-2)10-8-18/h3-10H,11-16H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQAVXFDVWAMTQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-{3-[(1-methylpiperidin-4-yl)amino]piperidin-1-yl}[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2554645.png)

![2-[(3,4-Dimethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B2554646.png)

![4-Ethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2554650.png)

![N-cyclopentyl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2554652.png)

![4-Amino-2-benzyl-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2554655.png)

![N-(3-methylphenyl)-2-{[3-oxo-2-(2-{[(thiophen-2-yl)methyl]carbamoyl}ethyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2554662.png)

![N1-(2-ethoxyphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2554664.png)

![2-(2-Chloropropanoyl)-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-6-carbonitrile](/img/structure/B2554665.png)